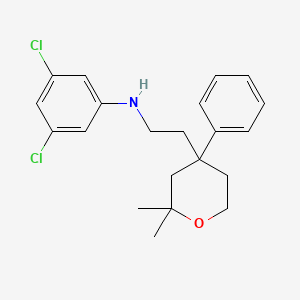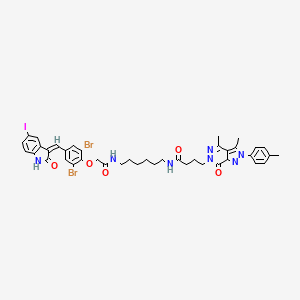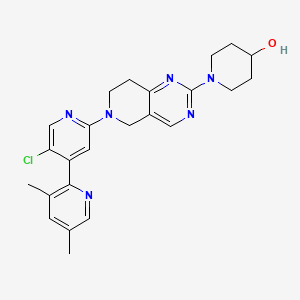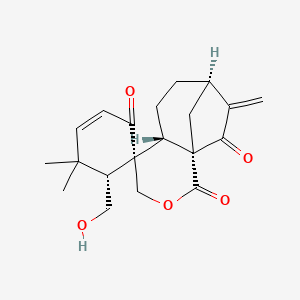
Laxiflorin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laxiflorin B is a novel herbal compound known for its anticancer properties. It functions as a selective inhibitor of extracellular regulated protein kinases 1/2 (ERK1/2), which are key members of multiple signaling pathways, including the ErbB axis. The compound has shown promising results in targeting epidermal growth factor receptor (EGFR) mutation subtypes in non-small-cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Due to the low abundance of Laxiflorin B in herbs, a semi-synthetic process has been adopted for its efficient production. This involves the extraction of precursor compounds from herbal sources, followed by chemical modifications to yield this compound .
Industrial Production Methods: The semi-synthetic process for this compound involves several steps, including extraction, purification, and chemical modification. The process has been optimized to improve the yield and purity of the compound, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Laxiflorin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified versions of the compound with enhanced binding affinity for ERK1/2 and improved anticancer properties .
Applications De Recherche Scientifique
Laxiflorin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying selective inhibition of ERK1/2. In biology, it serves as a tool for investigating the role of ERK1/2 in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for treating non-small-cell lung cancer and other cancers with EGFR mutations. In industry, the compound is used in the development of new anticancer drugs .
Mécanisme D'action
Laxiflorin B exerts its effects by selectively inhibiting ERK1/2. It binds covalently to cysteine residues in the ATP-binding pocket of ERK1, leading to the inhibition of ERK1/2 activity. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival, ultimately inducing apoptosis in cancer cells. The compound also inhibits the expression of amphiregulin and epiregulin, further suppressing cancer cell growth .
Comparaison Avec Des Composés Similaires
Laxiflorin B is unique in its selective inhibition of ERK1/2 and its ability to target EGFR mutation subtypes in non-small-cell lung cancer. Similar compounds include other ERK inhibitors, such as SCH772984 and Ulixertinib, which also target ERK1/2 but may have different binding affinities and mechanisms of action. This compound stands out due to its herbal origin and semi-synthetic production process, which offers a novel approach to cancer treatment .
Propriétés
Formule moléculaire |
C20H24O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1S,5S,5'R,6S,9R)-5'-(hydroxymethyl)-4',4'-dimethyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-2-ene]-1',2,11-trione |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,12-14,21H,1,4-5,8-10H2,2-3H3/t12-,13-,14-,19+,20+/m1/s1 |
Clé InChI |
ZJDNVMACHSNZNN-QUUXKOAQSA-N |
SMILES isomérique |
CC1(C=CC(=O)[C@@]2([C@@H]1CO)COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)C |
SMILES canonique |
CC1(C=CC(=O)C2(C1CO)COC(=O)C34C2CCC(C3)C(=C)C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

![GeXIVA[1,2]](/img/structure/B12375486.png)
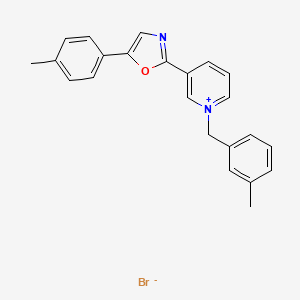
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
